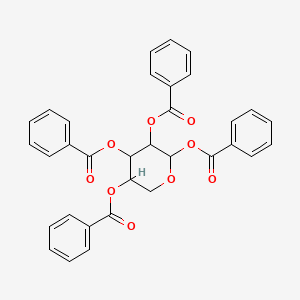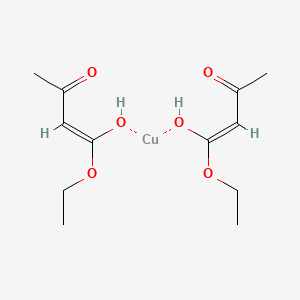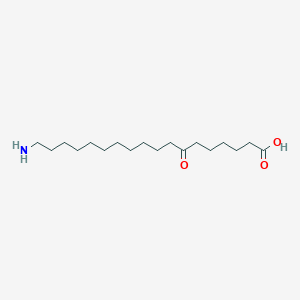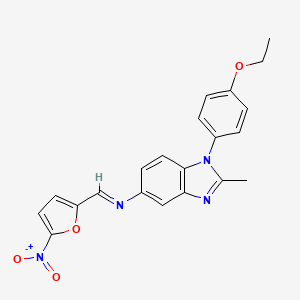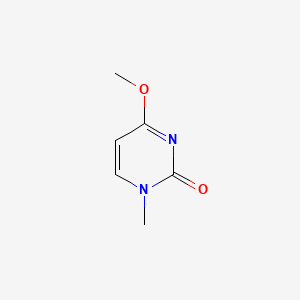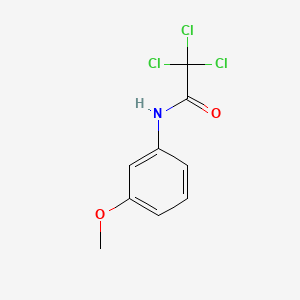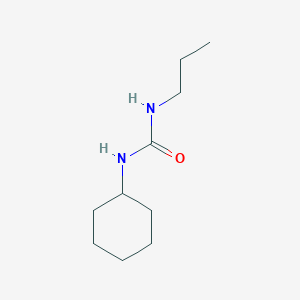
N-cyclohexyl-N'-propylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N’-propylurea is an organic compound belonging to the class of ureas It is characterized by the presence of a cyclohexyl group and a propyl group attached to the nitrogen atoms of the urea moiety
准备方法
Synthetic Routes and Reaction Conditions
N-cyclohexyl-N’-propylurea can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with propyl isocyanate. The reaction typically occurs in a non-polar solvent such as toluene, under mild conditions, to yield the desired urea derivative .
Another method involves the use of chlorocarbonylsulfenyl chloride as a carbonylating agent. In this two-step process, cyclohexylamine reacts with chlorocarbonylsulfenyl chloride to form an intermediate, which then reacts with propylamine to produce N-cyclohexyl-N’-propylurea .
Industrial Production Methods
Industrial production of N-cyclohexyl-N’-propylurea often employs large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .
化学反应分析
Types of Reactions
N-cyclohexyl-N’-propylurea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure to ensure high yield and purity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclohexyl-N’-propylurea oxides, while reduction can produce N-cyclohexyl-N’-propylamines .
科学研究应用
N-cyclohexyl-N’-propylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of polymers and as a stabilizer in certain chemical processes.
作用机制
The mechanism of action of N-cyclohexyl-N’-propylurea involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of epoxide hydrolases by binding to the active site of the enzyme, thereby preventing the hydrolysis of epoxides. This inhibition is crucial in reducing the mutagenicity of certain epoxide compounds .
相似化合物的比较
Similar Compounds
N-cyclohexyl-N’-decylurea: Similar in structure but with a longer alkyl chain, leading to different physical and chemical properties.
N-cyclohexyl-N’-phenylurea: Contains a phenyl group instead of a propyl group, which affects its reactivity and applications.
Uniqueness
N-cyclohexyl-N’-propylurea is unique due to its balanced hydrophobic and hydrophilic properties, making it suitable for various applications in both aqueous and non-aqueous environments. Its specific structure allows for selective inhibition of certain enzymes, distinguishing it from other urea derivatives .
属性
CAS 编号 |
2032-68-0 |
|---|---|
分子式 |
C10H20N2O |
分子量 |
184.28 g/mol |
IUPAC 名称 |
1-cyclohexyl-3-propylurea |
InChI |
InChI=1S/C10H20N2O/c1-2-8-11-10(13)12-9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H2,11,12,13) |
InChI 键 |
GRLSYRNKNDLBAO-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)NC1CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



